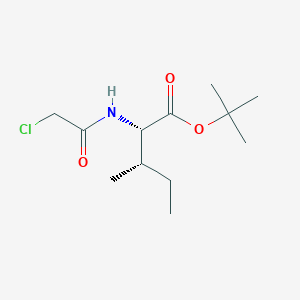

tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate

Description

tert-Butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate is a chiral ester derivative featuring a chloroacetamido group and a tert-butyl ester. The stereochemistry at the 2S and 3S positions originates from its amino acid backbone, likely derived from L-isoleucine or a related precursor . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in peptide synthesis or as a precursor for biologically active molecules. The tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during reactions compared to methyl or ethyl esters .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-6-8(2)10(14-9(15)7-13)11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,15)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZKGUFVLXWMCU-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems, for example, have been shown to be effective in the synthesis of similar tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution of the chloroacetamido group can yield various substituted amides.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate typically involves the use of chiral auxiliary methods or asymmetric synthesis techniques. This compound can act as a precursor for various bioactive molecules through reactions such as:

- Amide Bond Formation : The chloroacetamido group allows for further functionalization through nucleophilic attack by amines.

- Esterification Reactions : The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which has applications in drug development.

Applications in Medicinal Chemistry

-

Pharmaceutical Development :

- The compound has been explored for its potential as an inhibitor in various biological pathways. For instance, derivatives of this compound may exhibit activity against specific enzymes or receptors involved in disease processes.

- Research indicates that modifications of the chloroacetamido moiety can enhance bioactivity and selectivity towards targeted biological systems.

-

Chiral Drug Synthesis :

- As a chiral building block, this compound can be utilized to synthesize other chiral compounds with pharmacological relevance. The presence of stereocenters allows for the production of enantiomerically pure substances crucial for therapeutic efficacy.

Case Study 1: Enantioselective Synthesis

A study highlighted the use of this compound in enantioselective synthesis protocols. Researchers demonstrated that utilizing this compound as a chiral auxiliary significantly improved the enantioselectivity of reactions involving carbonyl compounds. The outcomes suggested that steric and electronic factors associated with the tert-butyl group played a vital role in directing the reaction pathway.

Case Study 2: Drug Design

In another investigation, derivatives of this compound were synthesized and screened for their inhibitory effects on specific protein targets related to cancer. The results indicated promising activity, leading to further optimization of the lead compounds based on structure-activity relationship studies.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison:

The following compounds (Table 1) share structural motifs with tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate, differing in ester groups, substituents, or backbone stereochemistry:

Key Comparative Features

(a) Ester Group Influence

- The tert-butyl ester in the target compound provides superior steric protection and stability under acidic/basic conditions compared to methyl esters (e.g., 3daa, 6ae) . Methyl esters are more labile, facilitating deprotection in downstream reactions.

- Conversion to carboxylic acid derivatives (e.g., 3aae) alters solubility and reactivity, enabling applications in aqueous-phase reactions .

(b) Substituent Effects on Reactivity

- Chloroacetyl vs. Iodoacetyl : The iodoacetyl group in 6ae exhibits higher electrophilicity than chloroacetyl, enabling faster nucleophilic substitutions (e.g., in alkylation or cyclization reactions) .

- The pent-2-en-1-yl substituent in 3aae introduces unsaturated bonds, influencing conformational flexibility .

(d) Spectroscopic Characterization

- All compounds are confirmed via FTIR (C=O stretches at 1650–1750 cm⁻¹), NMR (amide protons at δ 6.5–8.0 ppm), and HRMS . The tert-butyl group in the target compound shows characteristic ^13C NMR signals at δ 27–29 ppm (quaternary carbon) .

Biological Activity

Tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate, a compound with the CAS number 294646-46-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

- Molecular Formula : C12H22ClNO3

- Molecular Weight : 263.76 g/mol

- Structural Features : The compound contains a tert-butyl group, a chloroacetamido moiety, and a methylpentanoate backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain proteases and enzymes involved in critical pathways such as inflammation and cell signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against various enzymes. For instance:

- Protease Inhibition : The compound was evaluated for its inhibitory potential against SARS-CoV 3CL protease using fluorometric assays. The IC50 values indicated potent inhibition, suggesting its role as a potential antiviral agent .

| Compound | IC50 (μM) |

|---|---|

| This compound | 5.9 |

| Control Compound A | 0.0041 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data indicate that the compound may modulate inflammatory responses. Research indicates that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in various inflammatory diseases .

Case Studies

- Antiviral Activity : A study focused on the antiviral properties of similar compounds revealed that modifications in the structure could enhance their efficacy against viral proteases. This compound was shown to have comparable effects, warranting further exploration into its antiviral applications .

- Inflammatory Response Modulation : Another case study examined the effects of structurally related compounds on inflammatory pathways. Results indicated that these compounds could significantly reduce levels of inflammatory mediators in animal models, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .

Future Directions

Research into this compound is ongoing, with a focus on:

- Optimization of Structure : Further chemical modifications may enhance potency and selectivity against specific targets.

- Clinical Trials : Future studies should include clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand the pathways affected by this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between L-isoleucine derivatives (e.g., tert-butyl esters) and chloroacetyl chloride. For example, describes the synthesis of structurally related compounds like (2S,3S)-2-[(chloroacetyl)amino]-3-methylpentanoic acid (12ae) using L-isoleucine and chloroacetyl chloride under inert atmospheres (Ar) in anhydrous solvents (e.g., DMF). Optimization involves controlling reaction stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride), temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How are stereochemical configurations (2S,3S) validated in this compound, and what analytical techniques are critical for confirmation?

- Methodological Answer : Stereochemistry is confirmed using a combination of:

- NMR : and NMR analyze coupling constants (e.g., ) and diastereotopic splitting patterns. For instance, and report detailed NMR data for analogous compounds, including chemical shifts for chiral centers (e.g., δ 4.2–4.5 ppm for α-protons).

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., CHClNO) and isotopic patterns .

Q. What protecting group strategies are applicable for the tert-butyl ester and chloroacetamido functionalities during downstream modifications?

- Methodological Answer : The tert-butyl ester is acid-labile (removable with TFA/HCl), while the chloroacetamido group is reactive toward nucleophiles (e.g., thiols, amines). For selective deprotection, highlights the use of mild acidic conditions (e.g., 10% TFA in DCM) to cleave tert-butyl groups without affecting chloroacetamido bonds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the chloroacetamido group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for S2 reactions. For example, the electron-withdrawing nature of the chloroacetamido group lowers the LUMO energy of the α-carbon, enhancing nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies mitigate racemization during the coupling of chloroacetyl chloride to L-isoleucine derivatives?

- Methodological Answer : Racemization is minimized by:

- Low-temperature reactions : Conducting couplings at 0–5°C ( ).

- Sterically hindered bases : Using Hünig’s base (DIPEA) instead of pyridine to reduce base-induced epimerization.

- Kinetic monitoring : Employing chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess during synthesis .

Q. How do structural modifications (e.g., tert-butyl vs. methyl esters) influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Comparative stability studies (e.g., via NMR kinetics) show that tert-butyl esters exhibit higher hydrolytic stability at pH 7–9 compared to methyl esters. Under acidic conditions (pH < 2), tert-butyl esters hydrolyze 10× faster than methyl esters due to steric hindrance delaying protonation .

Q. What contradictions exist in reported synthetic yields for similar compounds, and how can these be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 48% for 3aad vs. 74% for 3daa in ) arise from variations in:

- Substrate purity : Impurities in starting materials (e.g., 6ad vs. 6aa) reduce efficiency.

- Workup protocols : Gradient elution in chromatography (e.g., 0–50% EtOAc/hexane) improves separation of diastereomers.

- Reaction scale : Milligram-scale reactions ( ) often report lower yields due to handling losses compared to gram-scale syntheses .

Experimental Design Considerations

Q. How to design a kinetic study to evaluate the hydrolysis rate of the tert-butyl ester under physiological conditions?

- Methodological Answer :

Prepare a pH 7.4 phosphate buffer solution.

Dissolve the compound (1 mM) and monitor hydrolysis via UV-Vis (λ = 260 nm) or LC-MS over 24–72 hours.

Calculate rate constants (k) using pseudo-first-order kinetics.

Validate with NMR by tracking tert-butyl signal (δ 1.4 ppm) disappearance .

Q. What in vitro assays are suitable for assessing the bioactivity of derivatives of this compound?

- Methodological Answer : Derivatives can be screened for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.